(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride
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Overview
Description
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the ethylsulfonyl group.
Sulfonamides: Compounds containing the sulfonamide functional group, which have similar chemical properties.
Piperidine Derivatives: Compounds with a six-membered nitrogen-containing ring, which share some chemical reactivity with pyrrolidine derivatives.
Uniqueness
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride is unique due to the presence of both the ethylsulfonyl group and the pyrrolidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-ethylsulfonylpyrrolidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-4-7(9)6-8;/h7H,2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZZWPQUDJVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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